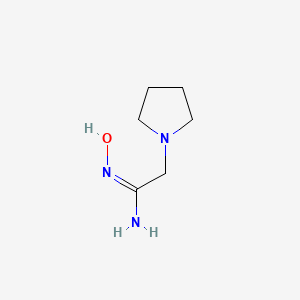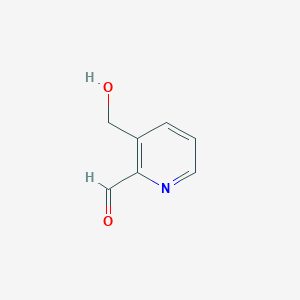
7-Fluoroquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-6-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine. For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, cycloaddition, and direct fluorination, followed by purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinolones, which exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
7-Fluoroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial properties, particularly against strains resistant to other antibiotics.
Industry: Utilized in the development of materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 7-Fluoroquinolin-6-ol involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces DNA strand breaks, leading to cell death. This mechanism is distinct from other antibiotics, making it effective against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoroquinolin-8-ol
- 6-Fluoroquinolin-4-one
- 7-Fluoro-4-chloroquinoline
Comparison: Compared to its analogs, 7-Fluoroquinolin-6-ol exhibits unique properties due to the specific position of the fluorine atom, which enhances its biological activity and stability. Its distinct mechanism of action and broad spectrum of activity make it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H6FNO |
|---|---|
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
7-fluoroquinolin-6-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |
InChI-Schlüssel |
YPLIUEGYORBPNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
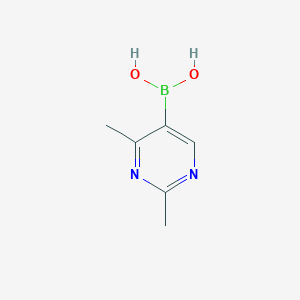
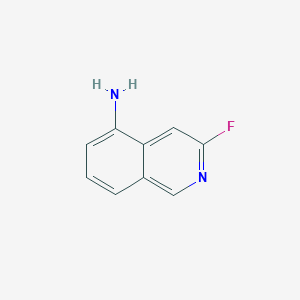
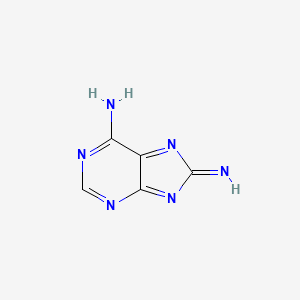
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
![N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11921753.png)

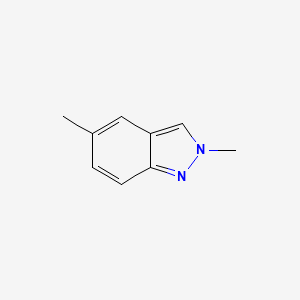
![Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B11921759.png)


